Cathelicidin-BF is a snake-derived antimicrobial peptide that exhibits significant antibacterial properties. It is primarily sourced from the venom of the snake Bungarus fasciatus and has garnered attention for its broad-spectrum activity against various pathogenic microorganisms. Cathelicidin-BF belongs to the cathelicidin family of antimicrobial peptides, which are characterized by their ability to disrupt microbial membranes and modulate immune responses.
Cathelicidin-BF is derived from the venom of Bungarus fasciatus, commonly known as the many-banded krait. This peptide is synthesized as a precursor protein in the snake's body and is released upon injury or predation, providing a defensive mechanism against microbial infections.
Cathelicidin-BF is classified as an antimicrobial peptide, specifically within the cathelicidin family. Antimicrobial peptides are small, cationic peptides that play crucial roles in innate immunity across various species, including humans and other vertebrates.
The synthesis of Cathelicidin-BF can be achieved through recombinant DNA technology and solid-phase peptide synthesis. In one study, the peptide was expressed in the yeast Pichia pastoris, utilizing genetic engineering techniques to produce high yields of the peptide. The process involved:
The optimal conditions for expression included a temperature of 22°C, pH 5.5, and regular methanol feeding to maintain high levels of induction. The final product was confirmed through sequence analysis and mass spectrometry to ensure purity and correct folding.
Cathelicidin-BF consists of a sequence of amino acids that forms an amphipathic alpha-helix structure, which is crucial for its antimicrobial activity. The primary structure is characterized by its hydrophobic and cationic regions that facilitate interaction with bacterial membranes.
The molecular mass of Cathelicidin-BF is approximately 17 kDa, and it has been shown to adopt a helical conformation in membrane-mimicking environments . This structural feature enhances its ability to insert into lipid bilayers, leading to membrane disruption.
Cathelicidin-BF interacts with bacterial cell membranes through electrostatic attractions due to its cationic nature. Upon contact with microbial membranes, it induces pore formation or membrane permeabilization, leading to cell lysis.
The minimal inhibitory concentration (MIC) of Cathelicidin-BF varies depending on the target organism but generally ranges from 2 to 64 µg/mL against antibiotic-resistant strains . This potency highlights its potential as an alternative therapeutic agent in combating resistant infections.
The mechanism by which Cathelicidin-BF exerts its antimicrobial effects involves several steps:
Studies have demonstrated that Cathelicidin-BF can inhibit the secretion of pro-inflammatory cytokines in immune cells while exerting low cytotoxic effects on host cells . This dual action underscores its potential for therapeutic applications where inflammation control is desired alongside antimicrobial activity.
Cathelicidin-BF has significant potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4